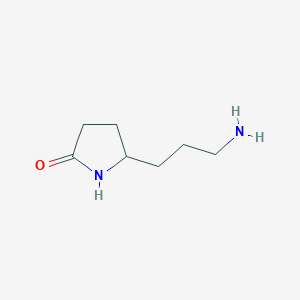![molecular formula C12H18N4 B13118893 7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine](/img/structure/B13118893.png)
7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine is a heterocyclic compound that belongs to the imidazo[1,5-b]pyridazine family. These compounds are known for their diverse biological activities, including anticancer, anticonvulsant, and antimalarial properties . The unique structure of this compound makes it a valuable target for synthetic chemists and researchers in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing imidazo[1,5-b]pyridazines involves the condensation of 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones . This reaction leads to the formation of 4-aryl-5-phenylimidazo[1,5-b]pyridazin-7-amines, which can be further functionalized at the exocyclic amino group using reagents such as acetic anhydride, phenyl isocyanate, and para-tolualdehyde .
Industrial Production Methods
The industrial production of 7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine typically involves multi-step synthesis processes. These processes often require the use of specialized reagents and catalysts to ensure high yields and purity. The scalability of these methods is crucial for the commercial production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazo[1,5-b]pyridazinones, while substitution reactions may produce various alkylated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimalarial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine include:
Imidazo[1,2-b]pyridazines: Known for their diverse biological activities.
Imidazo[1,2-a]pyrimidines: Recognized for their wide range of applications in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific structural features and biological activities. Its isobutyl and dimethyl substituents contribute to its distinct chemical properties and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H18N4 |
|---|---|
Molekulargewicht |
218.30 g/mol |
IUPAC-Name |
N,5-dimethyl-7-(2-methylpropyl)imidazo[1,5-b]pyridazin-2-amine |
InChI |
InChI=1S/C12H18N4/c1-8(2)7-12-14-9(3)10-5-6-11(13-4)15-16(10)12/h5-6,8H,7H2,1-4H3,(H,13,15) |
InChI-Schlüssel |
XWCWQVVQFWADPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC(=NN2C(=N1)CC(C)C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




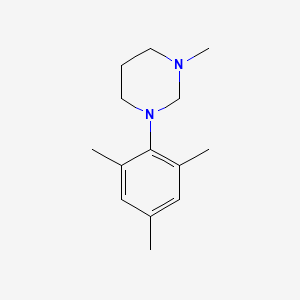
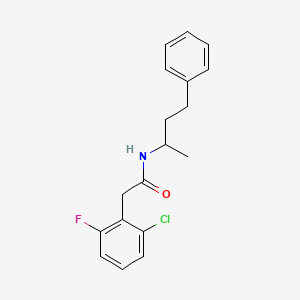

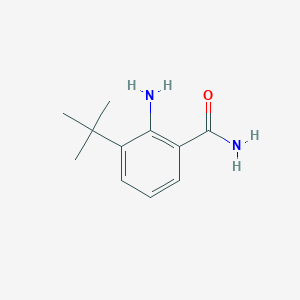
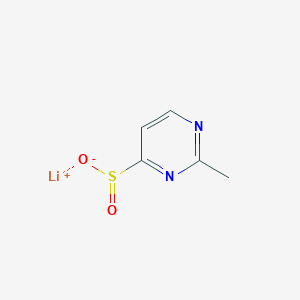

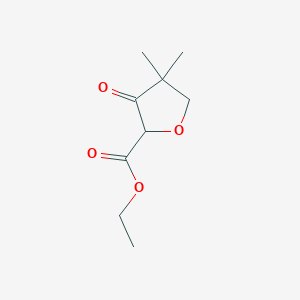
![tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13118872.png)
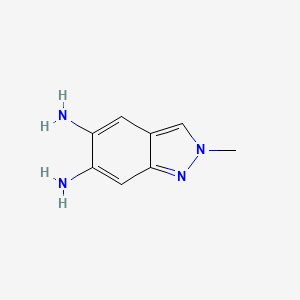
![5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13118882.png)
